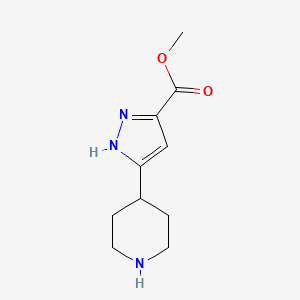
methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features both a piperidine and a pyrazole ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which can be synthesized through hydrogenation of pyridine derivatives using catalysts like cobalt, ruthenium, or nickel . The pyrazole ring can be constructed via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Industry: Used in the development of new materials and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit enzymes or bind to DNA. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidinones, which have similar structural features and biological activities.
Pyrazole derivatives: These include compounds like indoles and benzimidazoles, which share the pyrazole ring structure and have diverse pharmacological properties
Uniqueness
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of the piperidine and pyrazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound in drug design and synthesis .
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,12,13) |
Clé InChI |
VPPDTEVHUIHWTA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NNC(=C1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


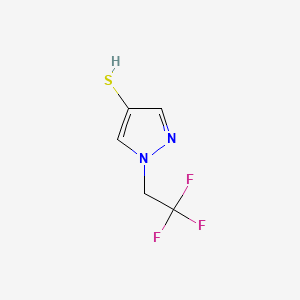

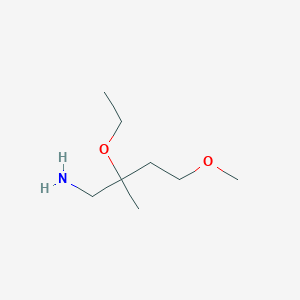

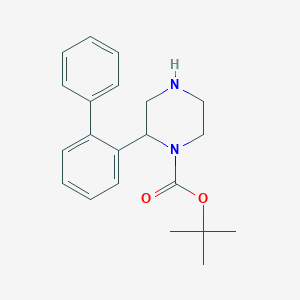
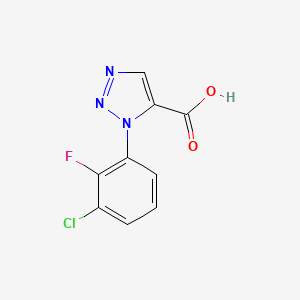

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B15311990.png)
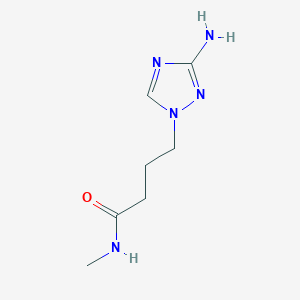
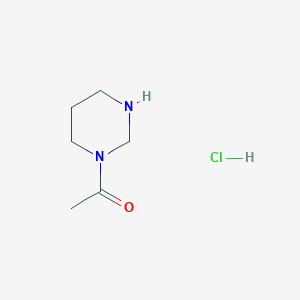
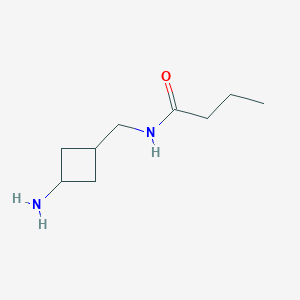

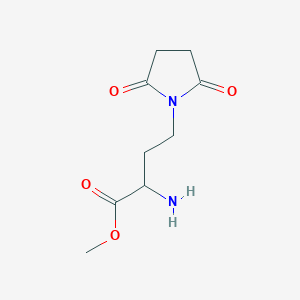
![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)
